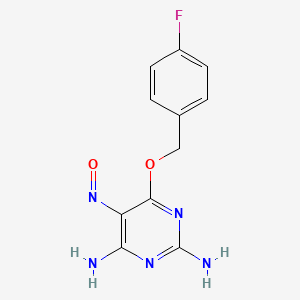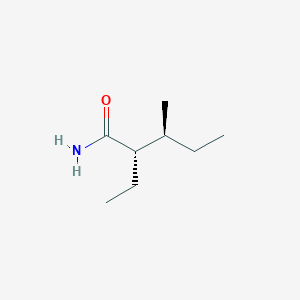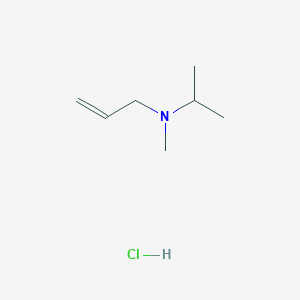![molecular formula C9H12N2O4 B12557267 2-[(3-Hydroxypropyl)amino]-4-nitrophenol CAS No. 177080-36-3](/img/structure/B12557267.png)
2-[(3-Hydroxypropyl)amino]-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Hydroxypropyl)amino]-4-nitrophenol is an organic compound with the molecular formula C9H12N2O4. It is known for its pale yellow crystalline or powder form and is slightly soluble in water but easily soluble in organic solvents like ethanol, ether, and acetone . This compound contains both hydroxyl and amino functional groups, along with a nitro group, making it chemically active and versatile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol typically starts with phenol as the base material. The process involves a nitration reaction followed by the introduction of a hydroxypropylamine group. The steps are as follows:
Nitration: Phenol undergoes nitration to form 4-nitrophenol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration and amination processes, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions at the hydroxyl or amino groups.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to 2-[(3-Hydroxypropyl)amino]-4-aminophenol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(3-Hydroxypropyl)amino]-4-nitrophenol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Mecanismo De Acción
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-nitrophenol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparación Con Compuestos Similares
- 4-Amino-2-nitrophenol
- 4-Hydroxy-3-nitroaniline
Comparison: 2-[(3-Hydroxypropyl)amino]-4-nitrophenol is unique due to the presence of the hydroxypropylamine group, which imparts additional chemical reactivity and potential biological activity compared to similar compounds. This makes it a valuable intermediate in various chemical and industrial processes.
Propiedades
Número CAS |
177080-36-3 |
|---|---|
Fórmula molecular |
C9H12N2O4 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylamino)-4-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c12-5-1-4-10-8-6-7(11(14)15)2-3-9(8)13/h2-3,6,10,12-13H,1,4-5H2 |
Clave InChI |
DTFWMQDZGWSZAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])NCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-(3,4-Dimethoxyphenyl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B12557226.png)
![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylbut-2-enal](/img/structure/B12557258.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

